Diarsenic acid

Descripción general

Descripción

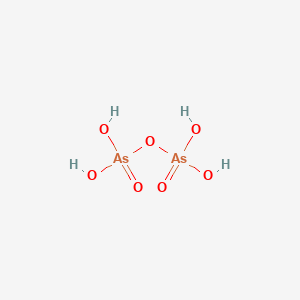

Diarsenic acid, also known as arsenic acid, is a chemical compound with the formula H₄As₂O₇. It is a derivative of arsenic and is known for its strong oxidizing properties. This compound is less commonly encountered compared to other arsenic compounds but plays a significant role in various chemical processes and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diarsenic acid can be synthesized through the oxidation of arsenic trioxide (As₂O₃) with concentrated nitric acid (HNO₃). The reaction typically proceeds as follows: [ \text{As}_2\text{O}_3 + 2\text{HNO}_3 + 2\text{H}_2\text{O} \rightarrow 2\text{H}_3\text{AsO}_4 + \text{NO} ]

Industrial Production Methods: In industrial settings, this compound is often produced as a by-product during the processing of arsenic-containing ores. The ore is roasted in the presence of oxygen, leading to the formation of arsenic trioxide, which is then further oxidized to form this compound.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form arsenic pentoxide (As₂O₅).

Reduction: It can be reduced to arsenous acid (H₃AsO₃) or elemental arsenic under specific conditions.

Substitution: this compound can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid, hydrogen peroxide.

Reducing Agents: Zinc, sulfur dioxide.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Oxidation: Arsenic pentoxide.

Reduction: Arsenous acid, elemental arsenic.

Substitution: Various organoarsenic compounds.

Aplicaciones Científicas De Investigación

Chemical Research

Diarsenic acid is utilized as a reagent in the synthesis of other arsenic compounds. Its strong oxidizing properties allow it to participate in various chemical reactions, including:

- Oxidation Reactions : this compound can be oxidized to form arsenic pentoxide ().

- Reduction Reactions : It can be reduced to arsenous acid () or elemental arsenic under specific conditions.

- Substitution Reactions : The hydroxyl groups in this compound can be replaced by other functional groups, leading to the formation of organoarsenic compounds.

Biological Research

This compound has garnered attention for its biological activity, particularly in understanding its toxicity and potential therapeutic applications:

- Toxicity Studies : Research indicates that this compound disrupts cellular processes by oxidizing thiol groups in proteins and enzymes. This leads to oxidative stress and damage to cellular components, which is critical for understanding arsenic-related diseases.

- Cancer Research : this compound has been investigated for its potential anticancer properties. Studies have shown that it inhibits key regulatory proteins involved in cancer cell proliferation, particularly in models of triple-negative breast cancer. The combination of this compound with retinoic acid has demonstrated synergistic effects that enhance its anticancer properties by modulating transporter activity to increase intracellular arsenic levels .

- Metabolic Disorders : Chronic exposure to this compound is linked to metabolic disorders such as Type 2 diabetes. Research has shown that it can result in glucose intolerance and decreased insulin sensitivity due to dysregulation of metabolic pathways .

Medical Applications

This compound has been explored for its therapeutic applications, especially in hematological diseases:

- Treatment of Acute Promyelocytic Leukemia (APL) : Arsenic trioxide, a related compound, is commonly used in combination with all-trans retinoic acid (ATRA) for treating APL. This compound's mechanisms may contribute to similar therapeutic effects .

- Pharmacological Effects : The compound exhibits dual pharmacological effects by inducing differentiation and apoptosis of leukemia cells. Its dosage and timing are critical for maximizing therapeutic benefits while minimizing toxicity .

Industrial Applications

This compound finds applications in various industrial processes:

- Manufacturing : It is used in the production of glass and ceramics due to its chemical properties.

- Wood Preservation : The compound serves as a wood preservative, protecting against decay and insect damage.

Case Study 1: Cancer Mechanisms

A study demonstrated that diarsenic compounds inhibit the activity of the protein Pin1, leading to reduced proliferation of cancer cells. This finding supports the potential use of this compound as an adjunct therapy in cancer treatment .

Case Study 2: Metabolic Disruption

Research linking chronic exposure to this compound with metabolic disorders highlights its role in glucose intolerance and insulin sensitivity reduction. This underscores the need for further investigation into its long-term health impacts .

Mecanismo De Acción

Diarsenic acid exerts its effects primarily through its strong oxidizing properties. It can disrupt cellular processes by oxidizing thiol groups in proteins and enzymes, leading to the inhibition of essential biochemical pathways. The compound can also generate reactive oxygen species, causing oxidative stress and damage to cellular components.

Comparación Con Compuestos Similares

Arsenic Trioxide (As₂O₃): A precursor to diarsenic acid, used in similar applications but with different reactivity.

Arsenous Acid (H₃AsO₃): A reduced form of arsenic acid, with distinct chemical properties and uses.

Arsenic Pentoxide (As₂O₅): A more oxidized form, used as a strong oxidizing agent.

Uniqueness: this compound is unique in its balance of oxidizing strength and stability, making it suitable for specific applications where other arsenic compounds may not be as effective. Its ability to participate in a variety of chemical reactions also sets it apart from its counterparts.

Actividad Biológica

Diarsenic acid, also known as arsenic acid, is a compound of arsenic that has garnered attention due to its biological activity and potential implications in health and disease. This article explores the biological effects, mechanisms of action, and case studies related to this compound, particularly in the context of cancer and metabolic disorders.

Chemical Structure and Properties

This compound () is an inorganic compound characterized by two arsenic atoms bonded to six oxygen atoms. It exists in various forms, including the trivalent and pentavalent states, which exhibit different biological activities. The trivalent form (arsenite) is generally more toxic than the pentavalent form (arsenate).

Mechanisms of Biological Activity

- Cellular Interaction : this compound interacts with various cellular components, including proteins and enzymes. It has been shown to inhibit key enzymes involved in cellular metabolism, such as pyruvate dehydrogenase (PDH), through the generation of reactive oxygen species (ROS) . This inhibition can lead to altered energy metabolism and increased oxidative stress.

- Cancer Mechanisms : Research indicates that this compound can act as an anticancer agent by targeting master regulatory proteins like Pin1. A study demonstrated that diarsenic compounds inhibit Pin1 activity, leading to reduced proliferation of cancer cells, particularly in triple-negative breast cancer models . The combination of this compound with retinoic acid showed synergistic effects, enhancing its anticancer properties by increasing intracellular arsenic levels through transporter modulation .

- Metabolic Disruption : Chronic exposure to arsenic compounds, including this compound, has been linked to metabolic disorders such as Type 2 diabetes. A study revealed that prolonged exposure resulted in glucose intolerance and decreased insulin sensitivity due to dysregulation of NRF2 pathways . This disruption can lead to significant alterations in carbohydrate and lipid metabolism.

Case Study 1: Chronic Arsenic Exposure

A case study documented a 35-year-old carpenter who exhibited symptoms of peripheral neuropathy after chronic exposure to arsenic. The patient experienced numbness and tingling in a "stocking-glove" pattern, indicative of nerve damage due to arsenic toxicity . This case highlights the neurological effects associated with long-term exposure to this compound.

Case Study 2: Arsenic and Diabetes

Research from the University of Arizona linked chronic arsenic exposure to Type 2 diabetes through mechanisms involving insulin resistance and glucose metabolism . The study emphasized the role of NRF2 activation in mediating these effects, suggesting potential therapeutic targets for mitigating arsenic-induced metabolic disturbances.

Research Findings

Propiedades

IUPAC Name |

arsonooxyarsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/As2H4O7/c3-1(4,5)9-2(6,7)8/h(H2,3,4,5)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTQUFONDOVFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)(O)O[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2H4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7778-39-4 (Parent) | |

| Record name | Diarsenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4058603 | |

| Record name | Diarsenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13453-15-1 | |

| Record name | Diarsenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13453-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diarsenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diarsenic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diarsenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.